molecular formula C13H16N4OS B7847783 6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine

6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine

Cat. No.: B7847783
M. Wt: 276.36 g/mol
InChI Key: KTOKEBLCWZJVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core linked to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain the desired piperazine derivatives.

Industrial Production Methods

Industrial production of piperazine derivatives often involves high-pressure and high-temperature reactions. For example, the reaction of diethanolamine with methylamine at 250 bar and 200°C is a common method for producing N-methylpiperazine .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine is unique due to its specific structural features and the combination of a benzothiazole core with a piperazine moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-16-4-6-17(7-5-16)12(18)9-2-3-10-11(8-9)19-13(14)15-10/h2-3,8H,4-7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOKEBLCWZJVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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